3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline
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Overview
Description
3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12BrNO. It is a brominated aniline derivative, where the bromine atom is attached to the benzene ring, and the aniline nitrogen is substituted with a 5-methylfuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the bromination of N-[(5-methylfuran-2-yl)methyl]aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the furan ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-methylaniline: Similar structure but lacks the furan ring, which may affect its reactivity and applications.
5-bromo-N-[(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: Contains a thiazole ring instead of an aniline moiety, leading to different chemical properties and applications
Uniqueness
3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the furan ring, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3 |
InChI Key |
FZQSHSUHVXXTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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